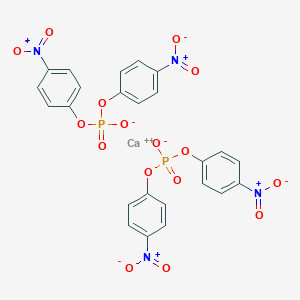

Bis(4-nitrophenyl)phosphoric acid calcium salt

Description

Properties

IUPAC Name |

calcium;bis(4-nitrophenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H9N2O8P.Ca/c2*15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18;/h2*1-8H,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVNXWRPLOWKPA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC2=CC=C(C=C2)[N+](=O)[O-].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC2=CC=C(C=C2)[N+](=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16CaN4O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl group of 4-nitrophenol attacks the electrophilic phosphorus atom in POCl₃. The stoichiometric ratio is critical, with two equivalents of 4-nitrophenol required per equivalent of POCl₃:

Excess POCl₃ is often used to drive the reaction to completion, as unreacted starting material can be removed via vacuum distillation.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 100–120°C | Higher temperatures accelerate kinetics but risk decomposition |

| Reaction Time | 4–6 hours | Prolonged duration ensures complete esterification |

| Solvent | Toluene or DCM | Aprotic solvents minimize side reactions |

| Molar Ratio (POCl₃) | 1.2:1 (POCl₃:phenol) | Ensures excess POCl₃ for full conversion |

Post-reaction, the crude BNPP is purified via recrystallization from ethanol or acetone, yielding a white crystalline solid with a melting point of 172–175°C.

Neutralization to Form the Calcium Salt

The calcium salt is obtained by neutralizing BNPP with calcium hydroxide (Ca(OH)₂). This step involves careful pH control to ensure complete deprotonation of the phosphoric acid groups without degrading the nitroaromatic rings.

Neutralization Protocol

Aqueous BNPP is treated with a stoichiometric amount of calcium hydroxide suspension at 25–40°C:

The reaction is monitored via pH titration, targeting a final pH of 7–8 to avoid excess Ca²⁺ ions, which could precipitate as calcium carbonate or phosphate impurities.

Industrial-Scale Modifications

Industrial processes employ continuous stirred-tank reactors (CSTRs) to enhance mixing and heat dissipation. Key modifications include:

-

Precipitation Filtration : Removal of unreacted Ca(OH)₂ via vacuum filtration.

-

Crystallization : Slow cooling of the reaction mixture to induce crystal growth, improving product uniformity.

-

Drying : Lyophilization or spray drying to obtain a free-flowing powder.

Analytical Characterization

Post-synthesis validation ensures the product meets purity standards:

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 310 nm (λₘₐₓ for 4-nitrophenol) ensures <0.5% residual phenol content.

Challenges and Mitigation Strategies

Byproduct Formation

Phosphoric acid derivatives may form if moisture is introduced during BNPP synthesis. This is mitigated by using molecular sieves or anhydrous sodium sulfate in the reaction mixture.

Calcium Hydroxide Solubility

The low solubility of Ca(OH)₂ in water (1.73 g/L at 25°C) necessitates vigorous stirring to maintain suspension homogeneity. Ultrasonication has been shown to enhance dissolution rates by 40% in pilot studies.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Laboratory Batch | 78–82 | 98.5 | Limited to 500 g |

| Industrial CSTR | 85–88 | 99.2 | >10 kg/day |

Industrial methods prioritize yield and throughput, while laboratory protocols focus on purity and reproducibility .

Chemical Reactions Analysis

Bis(4-nitrophenyl)phosphoric acid calcium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include water, hydrogen gas, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Bis(4-nitrophenyl)phosphoric acid calcium salt is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of bis(4-nitrophenyl)phosphoric acid calcium salt involves its interaction with enzymes and other biological molecules. The compound’s phosphate ester moiety can be hydrolyzed by phosphatases, leading to the release of 4-nitrophenol, which can be detected spectrophotometrically . This property makes it useful in enzyme assays and studies of enzyme kinetics.

Comparison with Similar Compounds

(a) Sodium Bis(4-nitrophenyl) Phosphate (CAS 4043-96-3)

- Molecular Formula : C₁₂H₈N₂NaO₈P

- Molecular Weight : 362.16 g/mol

- Key Differences :

- The sodium salt exhibits higher water solubility compared to the calcium salt due to reduced ionic lattice energy.

- Boiling point: 545.7°C (vs. calcium salt, which decomposes before boiling) .

- Applications: Widely used as a phosphodiesterase substrate in biochemical assays due to improved solubility in aqueous buffers .

(b) Calcium Phosphate Tribasic (Ca₃(PO₄)₂, CAS 7758-87-4)

(c) Calcium Dihydrogen Phosphate (Monocalcium Phosphate, Ca(H₂PO₄)₂)

- Properties :

Physicochemical Comparison Table

| Property | Bis(4-nitrophenyl)phosphoric Acid Calcium Salt | Sodium Bis(4-nitrophenyl) Phosphate | Calcium Phosphate Tribasic |

|---|---|---|---|

| Molecular Weight (g/mol) | 388.25 | 362.16 | 310.18 |

| logP | 3.061 | ~3.0 (estimated) | N/A (inorganic) |

| Water Solubility | -6.35 (log10WS) | -4.2 (calculated) | 1×10⁻²⁵ (Ksp) |

| Thermal Stability | Decomposes >250°C | Stable up to 545.7°C | Stable up to 1670°C |

| Primary Application | Enzyme assays | Enzyme assays | Biomedical implants |

Biological Activity

Bis(4-nitrophenyl)phosphoric acid calcium salt, with the molecular formula and a molecular weight of 382.28 g/mol, is a compound of significant interest in biochemical research due to its biological activity and interactions with various enzymes. This article explores its biological activity, mechanisms of action, and applications in scientific research.

The compound is synthesized through the reaction of 4-nitrophenol with phosphorus oxychloride, followed by neutralization with calcium hydroxide. Its biological activity is primarily attributed to its role as a substrate for various enzymes, particularly phosphatases and phosphodiesterases.

Hydrolysis Reaction

The hydrolysis of this compound can be represented as follows:

This reaction illustrates how the compound releases 4-nitrophenol and phosphoric acid upon hydrolysis, which can be measured spectrophotometrically to assess enzyme activity.

Enzyme Interactions

This compound serves as a substrate for:

- Phosphatases : These enzymes catalyze the hydrolysis of phosphate esters, making this compound useful for studying enzyme kinetics.

- Phosphodiesterases : The compound mimics natural phosphodiester bonds found in nucleic acids, allowing researchers to investigate the activity of these critical enzymes involved in cellular processes .

Case Studies

- Enzyme Kinetics : A study by Xie et al. utilized this compound to determine root phosphodiesterase activity in wetland plants, providing insights into nutrient cycling.

- Therapeutic Applications : Research has explored the potential of this compound in developing enzyme inhibitors, which are crucial in drug discovery for various diseases.

Comparative Analysis with Similar Compounds

The table below compares this compound with other related phosphate esters:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bis(4-nitrophenyl) phosphate | Bisphosphate Ester | Dual nitro substituents enhance electrophilic character |

| Di-p-nitrophenyl phosphate | Bisphosphate Ester | Different reactivity profile due to structural variations |

| Phenyl phosphate | Mononuclear Phosphate | Less sterically hindered; different kinetic behavior |

This comparison highlights the unique properties of this compound, particularly its enhanced electrophilic character due to the nitro groups, which makes it especially useful for enzyme studies.

Applications in Research

The applications of this compound extend across various fields:

- Biochemistry : Used extensively as a substrate for studying enzyme kinetics and mechanisms.

- Pharmaceuticals : Potential development of inhibitors targeting phosphatases and phosphodiesterases.

- Industrial Chemistry : Its role as an intermediate in synthesizing other chemical compounds highlights its industrial relevance .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Bis(4-nitrophenyl)phosphoric acid calcium salt, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves reacting 4-nitrophenyl phosphate precursors with calcium salts under controlled pH (e.g., aqueous alkaline conditions). Post-synthesis, purity can be validated using powder X-ray diffraction (XRD) to confirm crystallinity and phase composition, complemented by FTIR spectroscopy to identify functional groups (e.g., P=O and nitro group vibrations). For quantitative purity assessment, ion chromatography or ICP-OES can measure residual unreacted ions (e.g., Ca²⁺ or phosphate) .

Q. How is this compound utilized in ion-selective electrode (ISE) membranes?

- Methodological Answer : The compound acts as an ionophore in PVC-based ISE membranes for calcium detection. To prepare the membrane:

Dissolve 15 mg of the salt in 3 mL tetrahydrofuran (THF) to form a homogenous solution .

Mix with PVC polymer and plasticizer (e.g., bis(2-ethylhexyl) sebacate) in a 1:3:6 ratio (ionophore:plasticizer:PVC).

Cast the mixture onto a glass slide, evaporate THF, and integrate the membrane into an electrode assembly.

Calibration requires standard Ca²⁺ solutions (e.g., 10⁻³ to 10⁻¹ M) to establish the Nernstian slope (~28 mV/decade) .

Q. What are the solubility and stability considerations for this compound in common solvents?

- Methodological Answer : The salt exhibits limited solubility in polar solvents like water but dissolves in THF (5 mg/mL) . For stability testing:

- Store solutions in anhydrous conditions to prevent hydrolysis.

- Monitor degradation via UV-Vis spectroscopy (absorbance at 300–400 nm for nitroaromatic groups) under varying temperatures and pH.

- Use TGA/DSC to assess thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How can researchers optimize the selectivity of this compound in ISEs against interfering ions (e.g., Mg²⁺ or Na⁺)?

- Methodological Answer :

- Membrane Composition : Adjust the ionophore-to-plasticizer ratio (e.g., 1:4 to 1:8) to enhance Ca²⁺ binding efficiency.

- Additives : Incorporate lipophilic anions (e.g., KTpClPB) to reduce interference by balancing charge transfer .

- Selectivity Testing : Use the separate solution method (SSM) or fixed interference method (FIM) with solutions containing 0.1 M interfering ions. Calculate selectivity coefficients (log K_Ca,interferent) to quantify performance .

Q. How should contradictory data on the compound’s thermal stability be resolved?

- Methodological Answer : Discrepancies often arise from differing synthesis conditions or impurity profiles. To resolve:

Replicate experiments using standardized synthesis protocols (e.g., pH 9–10, 25°C).

Perform elemental analysis (EA) to verify stoichiometry and impurity levels.

Compare TGA/DSC profiles across batches to identify decomposition intermediates (e.g., nitro group loss at >200°C) .

Q. What experimental strategies can evaluate the compound’s potential in antibacterial applications?

- Methodological Answer :

- Doping Studies : Incorporate the salt into calcium phosphate matrices (e.g., hydroxyapatite) via co-precipitation. Use XRD and FTIR to confirm structural integration .

- Antibacterial Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria using:

- Disk diffusion : Measure inhibition zones at varying concentrations (1–100 µg/mL).

- MIC/MBC assays : Determine minimum inhibitory/bactericidal concentrations in broth cultures.

- Mechanistic Analysis : Use fluorescence microscopy with propidium iodide to assess membrane disruption .

Methodological Framework for Advanced Studies

- Theoretical Linkage : Anchor experiments in coordination chemistry (e.g., Ca²⁺-ligand binding dynamics) or solid-state ionics (for ISE applications) .

- Data Validation : Employ triplicate measurements with statistical analysis (e.g., ANOVA) to ensure reproducibility. Cross-validate results using orthogonal techniques (e.g., XRD and NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.